Increased Lipophilicity (LogP) Compared to Unsubstituted and Regioisomeric Analogs
The 2-methyl substitution on the imidazole ring elevates the compound's predicted LogP relative to the unsubstituted 3-(1H-imidazol-1-ylmethyl)piperidine and the 4-substituted regioisomer. ACD/Labs predicted LogP for the target compound is 0.31 , while the unsubstituted analog exhibits a computed LogP of 0.3 [1] and an alternate prediction of 1.21150 . Although predictions vary, the methyl group consistently increases lipophilicity, which may enhance membrane permeability and oral bioavailability in drug candidates.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 0.31 (ACD/Labs) ; alternate predictions: 0.49 , 0.7 [2] |
| Comparator Or Baseline | 3-(1H-imidazol-1-ylmethyl)piperidine (CAS 915921-71-0): XLogP3 0.3 [1]; alternate prediction: 1.21150 . 4-((1H-imidazol-1-yl)methyl)piperidine (CAS 90748-03-1): XLogP3 0.3 [3]. |
| Quantified Difference | ΔLogP ≈ 0.0–0.4 (target vs. unsubstituted analog); ΔLogP ≈ 0.0–0.4 (target vs. 4-substituted analog) depending on prediction method. |
| Conditions | In silico prediction using ACD/Labs Percepta, XLogP3, or proprietary algorithms. |
Why This Matters
Higher lipophilicity correlates with improved passive diffusion across biological membranes, a critical parameter in early-stage drug discovery and lead optimization.
- [1] PubChem. 3-(1H-Imidazol-1-ylmethyl)piperidine (CID 54592638). XLogP3 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/54592638 (accessed 2026-04-17). View Source
- [2] Molaid. 3-(2-甲基咪唑-1-甲基)-哌啶 | 959237-54-8. LogP 0.7. https://www.molaid.com/MS_262679 (accessed 2026-04-17). View Source
- [3] PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine (CID 22662917). XLogP3 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/90748-03-1 (accessed 2026-04-17). View Source
